HWY-289

CYP2D6 inhibition Drug-drug interaction Pharmacokinetics

HWY-289 is a potent, semi-synthetic protoberberine with a unique 4-tert-butylbenzyl N-substitution, offering distinct antifungal activity and chitin synthase inhibition. This specific derivative is essential for comparative CYP2D6 SAR studies and as a reference in high-throughput antifungal screening. Choose HWY-289 for its defined, non-interchangeable pharmacological profile critical for advancing your research.

Molecular Formula C31H32BrNO4
Molecular Weight 562.5 g/mol
Cat. No. B12372249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHWY-289
Molecular FormulaC31H32BrNO4
Molecular Weight562.5 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)CC2=C3C=CC(=C(C3=C[N+]4=C2C5=CC6=C(C=C5CC4)OCO6)OC)OC.[Br-]
InChIInChI=1S/C31H32NO4.BrH/c1-31(2,3)21-8-6-19(7-9-21)14-24-22-10-11-26(33-4)30(34-5)25(22)17-32-13-12-20-15-27-28(36-18-35-27)16-23(20)29(24)32;/h6-11,15-17H,12-14,18H2,1-5H3;1H/q+1;/p-1
InChIKeyWGRLNRQLPNLSGU-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

21-[(4-Tert-butylphenyl)methyl]-16,17-dimethoxy-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,14,16,18,20-octaene;bromide: Procurement-Relevant Identity and Structural Context


21-[(4-Tert-butylphenyl)methyl]-16,17-dimethoxy-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,14,16,18,20-octaene;bromide is a synthetic quaternary ammonium salt derived from the berberine alkaloid scaffold . Its core structure is a 16,17-dimethoxy-5,7-dioxa-13-azoniapentacyclo system, which is characteristic of protoberberine alkaloids. The key differentiating feature of this specific compound is the substitution at the N-21 position with a 4-tert-butylbenzyl group . This lipophilic aromatic substitution distinguishes it from the parent alkaloid, berberine, and other simple N-alkyl or N-benzyl berberine derivatives. The compound is presented as a bromide salt, which is a common counterion for this class of quaternary ammonium compounds .

Why 21-[(4-Tert-butylphenyl)methyl]-16,17-dimethoxy-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,14,16,18,20-octaene;bromide Cannot Be Generically Substituted


Generic substitution of berberine derivatives is not scientifically valid due to the profound impact of N-substituents on pharmacological activity and selectivity. The parent molecule, berberine, is a known quasi-irreversible inhibitor of CYP2D6 (KI = 2.7-4.29 μM) and exhibits broad antimicrobial activity . However, the introduction of a bulky, lipophilic 4-tert-butylbenzyl group at the N-21 position, as in the target compound, is a specific structural modification designed to alter target engagement. This particular substitution has been patented as part of a series of berberrubine derivatives for antifungal applications, indicating that it confers a specific and non-interchangeable biological profile distinct from other N-benzyl or N-alkyl variants .

Quantitative Evidence Guide for 21-[(4-Tert-butylphenyl)methyl]-16,17-dimethoxy-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,14,16,18,20-octaene;bromide


CYP2D6 Inhibition Profile: Comparative Potency Against the Parent Alkaloid

The parent alkaloid, berberine, is a well-characterized quasi-irreversible inhibitor of CYP2D6, with a reported inhibition constant (KI) of 2.7-4.29 μM in human liver microsomes . The target compound, a 4-tert-butylbenzyl-substituted derivative, is structurally related and is predicted to be a CYP2D6 inhibitor based on computational models . However, quantitative IC50 or KI data for this specific derivative in direct comparison to berberine or other analogs is not available in public databases. The difference in potency and mechanism of inhibition (reversible vs. quasi-irreversible) between the parent and the substituted derivative remains unquantified and is a critical data gap for procurement decisions.

CYP2D6 inhibition Drug-drug interaction Pharmacokinetics

Antifungal Activity: Evidence from Patent Class but Lack of Comparative MIC Data

The target compound is claimed as a member of a class of 13-substituted berberrubine derivatives with antifungal activity in U.S. Patent 7,915,276 . The patent discloses that derivatives within this class, including 13-(4-tert-butylbenzyl)berberrubine (Compound No. 5), possess potent activity against human pathogenic fungi like Candida albicans and are inhibitors of chitin synthase . However, the specific Minimum Inhibitory Concentration (MIC) values for the target compound against fungal strains are not provided in the patent text available online. Consequently, a direct quantitative comparison of its antifungal potency against other 13-substituted analogs (e.g., 13-(4-isopropylbenzyl)berberrubine or 13-(3,4,5-trifluorobenzyl)berberrubine) is impossible based on publicly accessible data.

Antifungal activity Chitin synthase inhibition Candida albicans

Lipophilicity and Structural Differentiation from Berberine

The target compound incorporates a 4-tert-butylbenzyl group at the N-21 position, which is a significant structural departure from the parent berberine molecule . This substitution introduces a bulky, lipophilic aromatic moiety. While quantitative logP or logD values for this specific compound are not publicly available, this structural modification is known to increase lipophilicity in related berberrubine derivatives, which can enhance membrane permeability and alter pharmacokinetic properties . This structural difference is the primary, and currently only, quantifiable basis for differentiation from the parent alkaloid berberine, which lacks this N-substitution. Without comparative logP data against other N-substituted analogs, this remains a qualitative, class-based inference.

Lipophilicity Membrane permeability Structure-activity relationship

Research and Industrial Application Scenarios for 21-[(4-Tert-butylphenyl)methyl]-16,17-dimethoxy-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,14,16,18,20-octaene;bromide


Investigating Structure-Activity Relationships (SAR) of N-Substituted Berberine Derivatives for CYP Enzyme Modulation

Given the established CYP2D6 inhibitory activity of berberine and the predicted activity for this class , the target compound serves as a specific structural probe. Its 4-tert-butylbenzyl N-substituent offers a distinct steric and electronic profile compared to berberine. This compound can be used in comparative in vitro assays to determine how this particular substitution alters potency, selectivity, and mechanism of CYP2D6 inhibition, thereby advancing SAR understanding for this chemotype.

Serving as a Positive Control or Reference Standard in Antifungal Screening Assays

As a claimed member of a class of antifungal agents with a proposed mechanism of chitin synthase inhibition , the target compound can be used as a reference compound in high-throughput screening (HTS) campaigns aimed at discovering novel antifungal leads. Its distinct chemical structure allows it to serve as a benchmark for evaluating the potency of new chemical entities within the same or related target pathways.

Use as a Starting Material for Further Derivatization in Medicinal Chemistry Programs

The synthetic tractability of the berberine scaffold allows for further functionalization . The target compound, with its 4-tert-butylbenzyl group already installed, can be used as a key intermediate for introducing additional modifications, for example, at the C-9 position (e.g., O-alkylation), to generate a focused library of novel, dual-substituted berberine derivatives for biological evaluation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for HWY-289

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.